3-(Ethylamino)-1-(piperazin-1-yl)butan-1-one
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Overview
Description
3-(Ethylamino)-1-(piperazin-1-yl)butan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylamino group and a piperazinyl group attached to a butanone backbone. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1-(piperazin-1-yl)butan-1-one typically involves the reaction of ethylamine with a suitable precursor, such as a butanone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-1-(piperazin-1-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino and piperazinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(Ethylamino)-1-(piperazin-1-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-1-(piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Ethylamino)-1-(piperazin-1-yl)butan-1-one include other butanone derivatives and compounds with ethylamino or piperazinyl groups. Examples include:
- 3-(Methylamino)-1-(piperazin-1-yl)butan-1-one
- 3-(Ethylamino)-1-(morpholin-1-yl)butan-1-one
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21N3O |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(ethylamino)-1-piperazin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H21N3O/c1-3-12-9(2)8-10(14)13-6-4-11-5-7-13/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
WJQFDTYOXPOVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC(=O)N1CCNCC1 |
Origin of Product |
United States |
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